molecular formula C13H20BNO2 B1289378 2-AMINO-5-METHYLPHENYBORONIC ACID, PINACOL ESTER CAS No. 948592-80-1

2-AMINO-5-METHYLPHENYBORONIC ACID, PINACOL ESTER

Cat. No.: B1289378
CAS No.: 948592-80-1
M. Wt: 233.12 g/mol
InChI Key: LOOBNTHIWCHTCR-UHFFFAOYSA-N
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Description

2-AMINO-5-METHYLPHENYBORONIC ACID, PINACOL ESTER is an organic compound with the molecular formula C12H18BNO2. It is a derivative of aniline, where the aniline group is substituted with a boronic ester group. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Biochemical Analysis

Biochemical Properties

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound acts as a boronic acid ester, facilitating the formation of carbon-carbon bonds in the presence of palladium catalysts. The interaction of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with enzymes and proteins is primarily through its boron atom, which can form reversible covalent bonds with hydroxyl and amino groups on biomolecules. This interaction is crucial for its role in enzyme inhibition and protein modification, making it a valuable tool in biochemical research .

Cellular Effects

The effects of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are critical regulators of cellular functions. Additionally, 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can affect gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in cellular metabolism, including alterations in the synthesis and degradation of key metabolites .

Molecular Mechanism

At the molecular level, 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects through several mechanisms. The boron atom in the dioxaborolane ring can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. This compound can also interact with DNA and RNA, affecting gene expression and protein synthesis. The reversible nature of the boron-nucleophile interaction allows for dynamic regulation of biochemical pathways, making 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline a versatile tool in molecular biology .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid and other degradation products. Long-term studies have shown that 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in animal models vary with dosage. At low doses, this compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including cytotoxicity and organ damage. Studies have identified threshold doses beyond which the toxic effects become pronounced, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-METHYLPHENYBORONIC ACID, PINACOL ESTER typically involves the reaction of 4-methylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process involves crystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-METHYLPHENYBORONIC ACID, PINACOL ESTER undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Boronic Acids: Formed from oxidation reactions.

    Nitrated or Sulfonated Aniline Derivatives: Formed from substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-5-METHYLPHENYBORONIC ACID, PINACOL ESTER is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. Its aniline group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOBNTHIWCHTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590351
Record name 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948592-80-1
Record name 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948592-80-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-methylbenzeneboronic acid, pinacol ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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